molecular formula C16H13ClO2 B2661653 (2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 130820-52-9

(2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2661653
CAS No.: 130820-52-9
M. Wt: 272.73
InChI Key: WSSJXMPMQBGMIC-JXMROGBWSA-N
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Description

(2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of high interest in medicinal chemistry and materials science research. This compound features the core α,β-unsaturated ketone system, characterized by a trans (E) configuration about the olefinic bond, which is typical for chalcones synthesized via Claisen-Schmidt condensation . This configuration is crucial for its biological activity and interaction with biological targets. Chalcones are recognized as privileged structures in drug discovery due to their broad and potent pharmacological profiles. Research on closely related analogs has demonstrated significant biological activities, including antimicrobial , antifungal , antileishmanial , and anticancer properties . The mechanism of action for chalcones is often linked to their α,β-unsaturated system, which can act as a Michael acceptor for biological nucleophiles, interfering with essential cellular processes in pathogens or cancer cells. Beyond medicinal chemistry, chalcones are investigated in materials science for their non-linear optical (NLO) properties, making them candidates for applications in optoelectronic devices . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-11H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSJXMPMQBGMIC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to the anticancer effects of (2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one and similar compounds:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
CLL (HG-3)0.17Induction of apoptosis
CLL (PGA-1)0.35ROS-mediated pathways

These studies suggest that this compound may possess pro-apoptotic properties, which are critical in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown efficacy against resistant strains of bacteria, making them candidates for developing new antimicrobial agents. Research highlights include:

  • Mechanisms of Action :
    • Inhibition of Enzymatic Activity : Compounds like this one can inhibit enzymes essential for microbial survival.
    • Induction of Apoptosis : The ability to induce cell death in pathogens contributes to their antimicrobial effects.
    • Reactive Oxygen Species Generation : This leads to oxidative stress, harming both microbial and cancerous cells.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds and their effects on various cancer cell lines. The findings indicated that modifications at specific positions on the phenyl rings could enhance anticancer activity.

Antimicrobial Resistance Studies

Research conducted by Nature Reviews Microbiology evaluated the effectiveness of structurally related compounds against Staphylococcus aureus. The results demonstrated that these compounds could effectively combat strains resistant to traditional antibiotics.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s aromatic rings and substituents also contribute to its binding affinity and specificity for different molecular targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents (α/β) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-OCH₃ (α), 4-Cl (β) C₁₆H₁₃ClO₂ 272.73 Balanced electron-donating/withdrawing groups; potential for NLO activity
(2E)-3-(3-ClPh)-1-(4-OCH₃Ph)prop-2-en-1-one 4-OCH₃ (α), 3-Cl (β) C₁₆H₁₃ClO₂ 272.73 Meta-chloro alters electronic distribution; reduced conjugation efficiency
(2E)-1-(4-ClPh)-3-(4-CH₃Ph)prop-2-en-1-one H (α), 4-Cl (α), 4-CH₃ (β) C₁₆H₁₃ClO 256.73 Methyl group enhances lipophilicity; weaker dipole vs. methoxy
(2E)-1-(3-ClPh)-3-(4-ClPh)prop-2-en-1-one 3-Cl (α), 4-Cl (β) C₁₅H₁₀Cl₂O 277.13 Dual electron-withdrawing groups; increased reactivity in electrophilic sites
(2E)-1-(4-FPh)-3-(4-ClPh)prop-2-en-1-one 4-F (α), 4-Cl (β) C₁₅H₁₀ClFO 264.69 Fluorine’s strong electronegativity enhances stability and dipole moment

Notes:

  • Electron-donating groups (e.g., OCH₃) increase electron density on the enone system, enhancing nucleophilic reactivity.
  • Electron-withdrawing groups (e.g., Cl, F) stabilize the ketone and polarize the α,β-unsaturated system, favoring Michael addition reactions .

Crystallographic and Conformational Analysis

Crystal structures of chalcones reveal variations in dihedral angles between aromatic rings, affecting molecular packing and material properties:

  • Smaller angles enhance π-π stacking, improving crystallinity.
  • (2E)-1-(3-ClPh)-3-(4-ClPh)prop-2-en-1-one : Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.8884 Å, b = 7.3328 Å, c = 14.6752 Å.
  • (2E)-1-(2,6-Cl₂-3-FPh)-3-(4-OCH₃Ph)prop-2-en-1-one : Monoclinic system (P2₁/c) with a = 11.9035 Å, b = 10.4472 Å, c = 23.7435 Å.

Spectroscopic and Computational Studies

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch appears near 1660–1680 cm⁻¹, shifted by conjugation with the enone system. Methoxy C-O stretches occur at 1250–1270 cm⁻¹ .
  • NMR Analysis : The β-proton (H-α) resonates at δ 7.8–8.1 ppm (doublet, J = 15.5 Hz) in analogs, confirming the trans (E) configuration .
  • Molecular Docking : Chalcones with 4-Cl and 3-OCH₃ show strong binding to cytochrome P450 enzymes, suggesting metabolic stability .

Biological Activity

(2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C16_{16}H13_{13}ClO2_2
  • Molecular Weight : 272.73 g/mol
  • CAS Number : 41564-68-5

Chalcones are known for their ability to modulate various biological pathways. The primary mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymes : This compound has been shown to inhibit monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. For instance, studies indicate that it selectively inhibits MAO-B with an IC50_{50} value of 0.51 μM, demonstrating significant potential in treating conditions like Alzheimer's disease .
  • Antioxidant Activity : The compound exhibits strong antioxidant properties, scavenging reactive oxygen species (ROS) and mitigating oxidative stress in cellular models. This activity is crucial for protecting cells from damage induced by free radicals .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. Research indicates that this compound can induce apoptosis in cancer cells through various signaling pathways, particularly by targeting STAT3 and NF-κB pathways .

2. Neuroprotective Effects

The inhibition of MAOs and cholinesterases suggests that this compound could be beneficial in neurodegenerative disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .

3. Anti-inflammatory Activity

Studies have demonstrated that chalcones can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
MAO-B InhibitionIC50_{50} = 0.51 μM
AChE InhibitionModerate inhibition observed
Antioxidant ActivityROS scavenging effect
Anticancer ActivityInduces apoptosis via STAT3/NF-κB pathways
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic: What is the standard synthetic route for (2E)-3-(4-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation . A mixture of 3-methoxyacetophenone (1 mol) and 4-chlorobenzaldehyde (1 mol) is dissolved in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4–6 hours. The product is filtered, washed, dried, and recrystallized from ethanol. Slow evaporation of the solvent yields crystals suitable for XRD analysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy to confirm carbonyl (C=O) and alkene (C=C) stretching vibrations (~1650–1700 cm⁻¹ and ~1600 cm⁻¹, respectively).
  • ¹H/¹³C NMR to verify the E-configuration (trans coupling constant J ≈ 15–16 Hz for α,β-unsaturated protons).
  • High-Resolution Mass Spectrometry (HR-MS) for molecular ion validation.
  • Single-crystal XRD to resolve the three-dimensional structure and confirm stereochemistry .

Advanced: How do DFT calculations enhance structural understanding of this chalcone derivative?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gap). For example, the calculated C=O bond length (~1.22 Å) and C=C bond (~1.33 Å) align with XRD data (deviations < 0.02 Å). HOMO-LUMO analysis reveals charge transfer interactions, with the LUMO localized on the chlorophenyl ring, indicating electrophilic reactivity .

Advanced: How can contradictions between experimental and computational UV-Vis spectra be resolved?

Discrepancies in λmax often arise from solvent effects or basis set limitations. Use polarizable continuum models (PCM) in DFT to simulate solvent interactions. For instance, ethanol-solvated TD-DFT calculations reduce deviations from experimental UV-Vis λmax (e.g., 350 nm vs. 345 nm experimentally) .

Basic: Why is the E-configuration critical for this compound’s properties?

The E-configuration minimizes steric hindrance between the chlorophenyl and methoxyphenyl groups, stabilizing the planar structure. This geometry enhances π-conjugation, affecting electronic properties (e.g., optical absorption) and biological activity. XRD confirms the E-configuration via dihedral angles (e.g., 178.5° between aromatic rings) .

Advanced: What structural features influence its antimicrobial activity?

The α,β-unsaturated ketone moiety enables Michael addition with microbial enzymes. Substituents like 4-Cl (electron-withdrawing) and 3-OCH₃ (electron-donating) modulate lipophilicity and membrane penetration. In vitro studies show moderate activity against E. coli (MIC ≈ 64 µg/mL) and S. aureus (MIC ≈ 32 µg/mL), comparable to ampicillin .

Advanced: How can reaction conditions be optimized for higher yield?

  • Solvent selection : Ethanol or methanol enhances solubility of intermediates.
  • Catalyst : NaOH or KOH (20–30%) at 0–5°C improves regioselectivity.
  • Time/Temperature : Stirring for 4–6 hours at 25°C balances yield (75–85%) and purity.
    Post-synthesis, column chromatography (silica gel, hexane:EtOAc = 7:3) removes byproducts like unreacted aldehydes .

Basic: What crystallography techniques ensure high-quality XRD data?

Use slow evaporation in ethanol to grow single crystals. Data collection at 100 K with Cu-Kα radiation (λ = 1.54184 Å) and refinement via SHELXL-2018/3 yields R-factors < 0.05. The CCDC deposition (e.g., CCDC 1988019) provides public access to crystallographic data .

Advanced: How do substituents affect global chemical reactivity descriptors?

DFT-derived parameters include:

  • Electrophilicity Index (ω) : ~3.5 eV, indicating moderate electrophilicity.
  • Chemical Potential (μ) : Negative values (~-4.2 eV) suggest stability against electron transfer.
    The 4-Cl group lowers μ, enhancing nucleophilic attack susceptibility, while 3-OCH₃ increases electron density on the enone system .

Advanced: What challenges arise in scaling up synthesis while preserving stereochemistry?

  • Purification : Recrystallization from ethanol may fail at >10 g scales; switch to flash chromatography.
  • Isomerization : Prolonged heating (>50°C) promotes Z→E isomerization. Use low-temperature stirring and inert atmospheres.
  • Catalyst Loading : Excess base (>1.2 eq) degrades product. Optimize to 1.05–1.1 eq KOH .

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